2-Bromo-3,5-dimethoxybenzaldehyde
Description
Contextual Significance of Brominated Benzyl and Benzaldehyde (B42025) Derivatives in Chemical Methodology
Brominated benzaldehyde derivatives are of significant industrial and academic interest due to their role as precursors to a wide range of valuable compounds. google.comgoogle.com Their utility stems from the dual reactivity of the aldehyde and the carbon-bromine bond. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions, while the bromo substituent is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as nucleophilic aromatic substitution.
For instance, bromobenzaldehydes are key intermediates in the synthesis of pharmaceuticals like trimethoprim, an antibacterial agent, and in the preparation of bromophenylalanines, which exhibit hypotensive activity. google.comgoogle.com The strategic placement of the bromine atom on the benzaldehyde ring, influenced by other substituents, directs the outcome of subsequent reactions and is crucial for determining the bioactivity of the final product. sunankalijaga.org The versatility of these bromo-organic compounds underscores their importance in constructing complex molecular frameworks. datapdf.com
Overview of Strategic Syntheses Involving Dihalo- and Dimethoxy-Benzaldehyde Systems
The synthesis of substituted benzaldehydes, including those with multiple halogen and methoxy (B1213986) groups, often involves electrophilic aromatic substitution on a substituted benzene (B151609) ring. The existing substituents on the ring direct the position of the incoming group. For example, the bromination of 3,5-dimethoxybenzaldehyde (B42067) with N-bromosuccinimide (NBS) in dichloromethane (B109758) yields 2-Bromo-3,5-dimethoxybenzaldehyde as the primary product. chemicalbook.com This regioselectivity is governed by the directing effects of the two methoxy groups.
In other systems, such as the bromination of 2,5-dimethoxybenzaldehyde (B135726), a mixture of isomers can be formed, and their separation can be challenging. mdma.chtandfonline.com The choice of brominating agent and reaction conditions is critical to control the regiochemical outcome. google.commdma.ch For example, using bromine in acetic acid can lead to different isomer ratios compared to using N-bromosuccinimide. chemicalbook.commdma.ch The synthesis of related compounds, like 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde, has also been well-documented, employing reagents like potassium bromate (B103136) in acidic conditions. sunankalijaga.orgsunankalijaga.org These strategies highlight the nuanced approaches required to synthesize specifically substituted benzaldehyde derivatives.
Research Rationale: Focusing on this compound as a Key Building Block
This compound is a particularly valuable building block due to its unique substitution pattern. The presence of the aldehyde function, a bromine atom, and two methoxy groups on the aromatic ring offers multiple points for chemical modification. The bromine atom at the 2-position, situated between the aldehyde and a methoxy group, can be selectively targeted for metal-catalyzed cross-coupling reactions or lithiation-trapping sequences.
The synthesis of this compound is efficiently achieved through the bromination of 3,5-dimethoxybenzaldehyde. chemicalbook.com This straightforward access, combined with its multifunctional nature, makes this compound an attractive starting material for the total synthesis of natural products and the development of novel pharmaceutical agents. Its structural motifs are found in various biologically active molecules, and its strategic use can significantly streamline complex synthetic routes. scielo.br
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₉H₉BrO₃ | nih.gov |
| Molecular Weight | 245.07 g/mol | nih.gov |
| Melting Point | 102-104 °C | chemicalbook.com |
| Appearance | White solid | chemicalbook.com |
| SMILES | COC1=CC(=C(C(=C1)OC)Br)C=O | nih.gov |
| InChIKey | SOKPGTRDTOKLPD-UHFFFAOYSA-N | nih.gov |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the direct bromination of 3,5-dimethoxybenzaldehyde.
| Reactants | Reagents & Conditions | Product | Yield | Source |
| 3,5-Dimethoxybenzaldehyde | N-Bromosuccinimide (NBS), Dichloromethane (DCM), 0 °C to room temperature, 18 h | This compound | 91-98% | chemicalbook.com |
This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the position ortho to one of the methoxy groups and meta to the other, which is also the position ortho to the aldehyde group. The reaction is typically high-yielding and produces the desired product with high regioselectivity. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKPGTRDTOKLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466736 | |
| Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85565-93-1 | |
| Record name | 2-Bromo-3,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Chemistry of 2 Bromo 3,5 Dimethoxybenzaldehyde
Transformations of the Aldehyde Functionality
The aldehyde group in 2-bromo-3,5-dimethoxybenzaldehyde is a primary site for nucleophilic addition and oxidation reactions, enabling its conversion into a variety of other functional groups.
The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding (2-bromo-3,5-dimethoxyphenyl)methanol. This transformation is a fundamental process in organic synthesis, often accomplished using hydride-based reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727).
For instance, the reduction of a similar compound, 3,4-dimethoxybenzaldehyde (B141060), is achieved by dissolving it in methanol at 0°C and adding sodium borohydride in portions. google.com This method is generally applicable to aromatic aldehydes.
Table 1: Reduction of Benzaldehydes to Benzylic Alcohols
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3,4-dimethoxybenzaldehyde | NaBH₄ in Methanol | (3,4-dimethoxyphenyl)methanol | google.com |
The aldehyde group of this compound is susceptible to attack by carbon nucleophiles, leading to the formation of new carbon-carbon bonds. These condensation reactions are pivotal for elaborating the carbon skeleton of the molecule.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com While specific examples with this compound are not detailed in the provided results, the Knoevenagel condensation is a general reaction for aldehydes. wikipedia.orgsigmaaldrich.com
Aldol (B89426) Condensation: In a reaction with ketones like acetone (B3395972), a mixed aldol condensation can occur. orientjchem.org For example, 2,5-dimethoxybenzaldehyde (B135726) reacts with acetone in the presence of sodium hydroxide (B78521) to form 1,5-bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. orientjchem.org This type of reaction is applicable to substituted benzaldehydes in general.
Reaction with Nitriles: Acetonitrile can be deprotonated with a strong base like n-butyllithium to form a nucleophile that can react with electrophiles. google.com Although a direct reaction with this compound is not described, this method is used for C-C bond formation with similar substrates. google.com
Table 2: Condensation Reactions of Substituted Benzaldehydes
| Aldehyde | Nucleophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 2-methoxybenzaldehyde | Thiobarbituric acid | Knoevenagel Condensation | Conjugated enone | wikipedia.org |
| Substituted benzaldehydes | Dimedone | Knoevenagel Condensation | 2,2'-(arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | researchgate.net |
| 2,5-dimethoxybenzaldehyde | Acetone | Aldol Condensation | 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-diene-3-one | orientjchem.org |
The aldehyde group can be oxidized to a carboxylic acid. This transformation is a common step in the synthesis of more complex molecules. For instance, the related compound 4-bromo-2,5-dimethoxybenzaldehyde (B105343) has been oxidized to the corresponding carboxylic acid to confirm its structure. mdma.ch While a specific protocol for this compound is not provided, standard oxidizing agents used for converting aldehydes to carboxylic acids would be applicable.
To prevent the aldehyde group from reacting in subsequent synthetic steps, it can be protected by converting it into an acetal. libretexts.org This is typically achieved by reacting the aldehyde with an excess of an alcohol in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org The reaction is reversible, and the aldehyde can be regenerated by hydrolysis in the presence of aqueous acid. organic-chemistry.org Common reagents for this purpose include methanol or ethylene (B1197577) glycol. libretexts.orgorganic-chemistry.org This protection strategy is crucial when performing reactions on other parts of the molecule, such as the aromatic bromine substituent. libretexts.org
Reactions Involving the Aromatic Bromine Substituent
The bromine atom on the aromatic ring of this compound is a key handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. nih.govlibretexts.org It is widely used for the formation of carbon-carbon bonds to create biaryl compounds, styrenes, and conjugated dienes. libretexts.org The reaction generally proceeds under basic conditions and is tolerant of a wide range of functional groups. nih.govtcichemicals.com Aryl bromides are common starting materials for these couplings. illinois.edu
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly effective for the formation of carbon-carbon bonds leading to arylalkynes and conjugated enynes. libretexts.org It is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and typically exhibits high stereoselectivity for the trans isomer. organic-chemistry.org
Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Catalyst System | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium catalyst, Base | Organohalide + Organoboron compound | C-C | nih.govlibretexts.orgillinois.edu |
| Sonogashira | Palladium catalyst, Copper(I) cocatalyst, Base | Aryl/Vinyl Halide + Terminal Alkyne | C-C | wikipedia.orglibretexts.org |
| Heck | Palladium catalyst, Base | Unsaturated Halide + Alkene | C-C | wikipedia.orgorganic-chemistry.org |
Advanced Applications in Organic Synthesis and Materials Science
2-Bromo-3,5-dimethoxybenzaldehyde as a Versatile Synthetic Intermediate
This compound serves as a pivotal precursor in the synthesis of a wide array of organic molecules. The presence of the aldehyde group allows for classic carbonyl chemistry, such as Wittig reactions, reductions, and condensations, while the bromo substituent is ideal for cross-coupling reactions, and the dimethoxy-substituted ring can be manipulated, for instance, through regioselective demethylation. This multifunctionality is crucial for constructing complex molecular frameworks from a relatively simple starting material.
Brominated methoxyaldehydes are recognized as important building blocks for the synthesis of natural alkaloids and their derivatives. scielo.br The biological activity of many of these complex molecules is often dependent on the bromination of the methoxyphenyl unit. scielo.br While direct synthesis of a natural product from this compound is not prominently documented, the utility of its structural motifs is well-established. For example, a closely related compound, (3-bromo-4,5-dimethoxyphenyl)methanol, was utilized as a key starting material in the first total synthesis of the naturally occurring marine bromophenol, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol. researchgate.net This synthesis highlights the importance of the bromo-dimethoxy-phenyl core in constructing complex, biologically active natural products.
The utility of brominated benzaldehydes extends significantly into the pharmaceutical and agrochemical sectors. Various isomers of bromo-dimethoxybenzaldehyde are offered commercially as building blocks specifically for drug development. pharmalego.com This class of compounds is instrumental in synthesizing molecules with a range of biological properties, including antibacterial, antifungal, and antitumor activities. scielo.br The ability to use the aldehyde and bromo groups for sequential, selective reactions allows medicinal chemists to build libraries of complex derivatives for screening.
In the agrochemical field, these precursors are valuable for creating active ingredients in pesticides. Halopyridines, which can be synthesized from such aromatic precursors, are important final products used as herbicides, insecticides, and fungicides. heteroletters.org The bromo-dimethoxybenzaldehyde moiety can be converted into a substituted pyridine (B92270) ring, incorporating the necessary features for biological activity against agricultural pests.
Table 1: Documented Applications of Bromo-dimethoxybenzaldehyde Isomers
| Compound Name | Application | Source |
| 5-Bromo-2,3-dimethoxybenzaldehyde (B184988) | Building block for natural alkaloids and derivatives; solid-state materials research. | scielo.br |
| 5-Bromo-2,4-dimethoxybenzaldehyde | Used in Suzuki coupling reactions to prepare benzothiophene (B83047) derivatives. | sigmaaldrich.com |
| (3-bromo-4,5-dimethoxyphenyl)methanol | Starting material for the total synthesis of a complex marine natural product. | researchgate.net |
| 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) | Synthesized via electrophilic aromatic substitution for use as a versatile organobromide intermediate. | sunankalijaga.orgsunankalijaga.org |
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials. This compound is an excellent starting point for synthesizing a variety of heterocyclic systems. The aldehyde group can react with binucleophiles to form rings, while the bromo group allows for the introduction of substituents or the formation of an additional fused ring through reactions like Suzuki, Heck, or Sonogashira coupling.
For instance, a related isomer, 5-Bromo-2,4-dimethoxybenzaldehyde, undergoes a Suzuki coupling reaction with benzo[b]thiophene-2-boronic acid to yield 5-(benzo[b]thien-2-yl)-2,4-dimethoxybenzaldehyde, a more complex heterocyclic structure. sigmaaldrich.com Similarly, the reaction of brominated salicylaldehydes (which share the key bromo- and aldehyde functionalities) with various reagents has been shown to produce a novel series of coumarins, thiazoles, and pyridines. researchgate.net These examples demonstrate the potential of this compound to serve as a scaffold for a diverse range of heterocyclic targets.
Applications in Specialty Materials and Polymer Chemistry
The unique electronic properties conferred by the bromine atom and methoxy (B1213986) groups make this class of compounds interesting for materials science, including in the field of nonlinear optics. scielo.br The high degree of functionalization allows these molecules to be incorporated into larger systems where their dipolar character can be exploited.
Furthermore, these molecules can serve as precursors to monomers for specialty polymers. For example, polyfunctional pyridines, which can be synthesized from benzaldehyde (B42025) precursors, are used in the synthesis of advanced polymers. heteroletters.org By converting the aldehyde group of this compound and utilizing the bromo- group for polymerization reactions (e.g., in cross-coupling polymerization), novel polymers with tailored electronic and physical properties could be developed.
Emerging Roles in Nanotechnology (e.g., functionalized nanostructures)
While specific applications of this compound in nanotechnology are still an emerging area, its chemical functionalities present significant potential. The bromo-substituent is well-suited for metal-catalyzed cross-coupling reactions, which are commonly used to anchor organic molecules onto the surfaces of nanoparticles or other nanostructures. This allows for the precise functionalization of materials. The aldehyde group offers another handle for covalent attachment to surfaces or for further chemical modification after immobilization. These dual functionalities make it a candidate for creating tailored surfaces on nanomaterials for applications in sensing, catalysis, or biomedical devices.
Computational and Spectroscopic Characterization Studies of 2 Bromo 3,5 Dimethoxybenzaldehyde
Molecular Modeling and Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict a molecule's geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scielo.br For 2-Bromo-3,5-dimethoxybenzaldehyde, DFT calculations, typically using a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). nih.gov
This analysis would yield crucial data on bond lengths (e.g., C-C, C-O, C-Br, C=O), bond angles, and dihedral angles. While specific experimental data for this isomer is scarce, theoretical values provide a reliable prediction of its molecular framework. For instance, a study on the related compound 5-Bromo-2-Hydroxybenzaldehyde showed that DFT calculations could accurately predict geometric parameters when compared to experimental X-ray diffraction data. nih.gov Such calculations for this compound would provide the foundational data for all further computational analysis.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative and based on general principles, as specific research data for this compound is unavailable.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.22 Å |
| O-CH₃ Bond Length | ~1.36 Å |
| Benzene (B151609) Ring C-C Bond Lengths | ~1.39 - 1.41 Å |
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Maps for Reactivity Prediction
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.govunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. scielo.br
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net Different colors indicate regions of varying electrostatic potential. Red areas, rich in electrons (negative potential), are susceptible to electrophilic attack, while blue areas, which are electron-deficient (positive potential), are prone to nucleophilic attack. bhu.ac.in For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and a positive potential near the aldehyde hydrogen.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation of the two methoxy (B1213986) groups (-OCH₃) and the aldehyde group (-CHO) relative to the benzene ring.
A Potential Energy Surface (PES) scan would be performed by systematically changing the dihedral angles of these rotatable groups and calculating the energy at each step. nih.govrsc.org This mapping helps identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. nih.gov This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments.
Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites
The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule with greater precision than MEP maps alone. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed.
This analysis predicts the most likely sites for:
Nucleophilic attack (where an electron is added).
Electrophilic attack (where an electron is removed).
Radical attack .
For this compound, Fukui function analysis would pinpoint specific atoms on the benzene ring, the carbonyl carbon, and the oxygen atoms as the most probable centers for various types of chemical reactions.
Intermolecular Interactions and Supramolecular Chemistry
The study of intermolecular interactions is vital for understanding how molecules organize themselves in the solid state, which influences properties like melting point and solubility.
Characterization of Hydrogen Bonding Networks
Although this compound does not have a strong hydrogen bond donor like a hydroxyl (-OH) or amine (-NH) group, it can act as a hydrogen bond acceptor through its oxygen atoms (from the carbonyl and methoxy groups). nih.gov It can form weak C-H···O hydrogen bonds with neighboring molecules.
In the solid state, these weak hydrogen bonds, along with other non-covalent interactions like halogen bonds (involving the bromine atom) and π-π stacking between benzene rings, would dictate the crystal packing. nih.gov Detailed analysis of its crystal structure, if determined experimentally via X-ray diffraction, would reveal the precise geometry and strength of these interactions, providing insight into the supramolecular assembly of the compound. The PubChem database indicates a crystal structure for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC), but a detailed analysis of its hydrogen bonding network is not present in the available literature. nih.gov
While the theoretical frameworks for the computational and spectroscopic analysis of this compound are well-established, there is a clear absence of specific, published research applying these methods to this particular isomer. The available data on related compounds suggest that such studies would provide valuable insights into its geometric, electronic, and reactive properties. Further experimental and computational research is necessary to fill this knowledge gap.
Exploration of Halogen Bonding Interactions
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction, particularly with bromine, plays a significant role in the supramolecular assembly and crystal packing of halogenated organic compounds. In the context of bromo-dimethoxybenzaldehyde isomers, the bromine atom can participate in various stabilizing interactions.
For this compound, the bromine atom, with its electropositive region known as a σ-hole, is capable of forming halogen bonds with electron donors like oxygen atoms from adjacent molecules or even other bromine atoms. nih.gov The presence and nature of these interactions are crucial for understanding the solid-state architecture of the compound. The interplay between halogen bonds and other noncovalent forces, such as hydrogen bonds and π–π stacking, dictates the final crystal packing arrangement. nih.govresearchgate.net
Application of Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)
The analysis generates a three-dimensional surface around the molecule, color-coded to show distances shorter or longer than van der Waals radii, highlighting regions of close contact. iucr.org Furthermore, this analysis produces two-dimensional "fingerprint plots," which summarize the intermolecular contacts. These plots quantify the contribution of different interaction types to the total Hirshfeld surface. For example, in related brominated compounds, analyses reveal the percentage contributions of H···H, C···H/H···C, and Br···H/H···Br contacts, identifying the most significant interactions in the crystal packing. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density (ρ). amercrystalassn.orgescholarship.org QTAIM defines atoms as distinct regions of space and allows for the characterization of the interactions between them. amercrystalassn.org A key element of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density along the path between two interacting atoms. researchgate.net
The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the interaction. researchgate.net For instance, QTAIM analysis has been used on a related bromo-dimethoxybenzaldehyde isomer to determine the intensities of intermolecular interactions, including halogen bonds and di-hydrogen bonds. researchgate.net This theoretical approach provides a quantum mechanical basis for understanding the stabilizing forces within the crystal, complementing the visual and quantitative data from Hirshfeld surface analysis. scielo.brrsc.org
Advanced Spectroscopic Elucidation of Chemical Structures
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. A combination of NMR, IR, and mass spectrometry, along with X-ray crystallography, provides a complete picture of the connectivity, functional groups, molecular weight, and three-dimensional structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR spectra provide information about the chemical environment of protons. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo, methoxy, and aldehyde substituents.
¹³C NMR spectra reveal the number and type of carbon atoms in the molecule. The spectrum for this compound would show signals for the carbonyl carbon of the aldehyde group, the aromatic carbons (including those directly attached to substituents and those bearing protons), and the carbons of the two methoxy groups.
Table 1: Representative NMR Data for a Bromo-dimethoxybenzaldehyde Isomer This interactive table contains data for the related compound 5-Bromo-2,3-dimethoxybenzaldehyde (B184988).
| Nucleus | Chemical Shift (δ, ppm) | Assignment (for 5-Bromo-2,3-dimethoxybenzaldehyde) | Reference |
|---|---|---|---|
| ¹H | 10.33 | CHO | researchgate.net |
| ¹H | 7.44 (d, J=2.34 Hz) | Ar-H | researchgate.net |
| ¹H | 7.22 (d, J=2.34 Hz) | Ar-H | researchgate.net |
| ¹H | 3.97 (s) | OCH₃ | researchgate.net |
| ¹H | 3.90 (s) | OCH₃ | researchgate.net |
| ¹³C | 188.7 | C=O | researchgate.net |
| ¹³C | 154.0, 152.0 | C-O | researchgate.net |
| ¹³C | 130.7, 121.9, 121.2 | Ar-C | researchgate.net |
| ¹³C | 117.1 | C-Br | researchgate.net |
| ¹³C | 62.5, 56.5 | OCH₃ | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net
For this compound, the key characteristic absorption bands would include:
C=O Stretch: A strong, sharp absorption band for the aldehyde carbonyl group, typically appearing in the region of 1680-1715 cm⁻¹. Studies on related substituted benzaldehydes confirm this range. sunankalijaga.orgbohrium.com
C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups is observed just below 3000 cm⁻¹.
C-O Stretch: Asymmetric and symmetric stretching vibrations for the aryl-alkyl ether linkages of the methoxy groups are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
C-Br Stretch: The vibration associated with the carbon-bromine bond typically appears in the lower frequency "fingerprint" region of the spectrum. For a similar compound, 2-bromo-4,5-dimethoxybenzaldehyde (B182550), a characteristic C-Br absorption was noted at 1018 cm⁻¹. sunankalijaga.org
Table 2: Typical Infrared Absorption Frequencies for this compound This interactive table shows expected absorption ranges based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | researchgate.net |
| Aliphatic C-H (Methoxy) | Stretching | 2850 - 3000 | researchgate.net |
| Aldehyde C=O | Stretching | 1680 - 1715 | sunankalijaga.orgbohrium.com |
| Aromatic C=C | Stretching | 1450 - 1600 | sunankalijaga.org |
| Ether C-O | Stretching | 1000 - 1300 | sunankalijaga.org |
| C-Br | Stretching | ~1020 | sunankalijaga.org |
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₉BrO₃), the calculated monoisotopic mass is 243.97351 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov This technique is used to separate the compound from a mixture and to obtain its mass spectrum, which provides information about its molecular weight and fragmentation pattern. oup.com
The mass spectrum of this compound would be characterized by:
Molecular Ion Peak (M⁺): A pair of peaks corresponding to the intact molecule, showing the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). The peaks would appear at m/z 244 and 246. sunankalijaga.org
Fragmentation Ions: Common fragmentation pathways for substituted benzaldehydes include the loss of the formyl radical (-CHO), a hydrogen atom (-H), or a methoxy group (-OCH₃). The presence of bromine would also lead to characteristic fragments, such as the loss of the bromine atom (M-Br)⁺. psu.eduoup.com Analysis of related brominated phenethylamines shows that the fragmentation patterns are highly dependent on the substitution pattern on the aromatic ring. oup.com
X-ray Diffraction Crystallography for Solid-State Structure Determination
For this compound, crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC). nih.gov Studies on closely related bromo-dimethoxybenzaldehyde isomers have revealed detailed structural information. For instance, both 5-bromo- and 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) crystallize in the monoclinic P2₁/c space group. scielo.brresearchgate.net Such analyses confirm the planarity of the benzaldehyde (B42025) core and reveal the specific intermolecular interactions, such as C-H···O hydrogen bonds and halogen bonds, that stabilize the crystal packing. scielo.brresearchgate.netresearchgate.net The crystallographic data provides the experimental foundation for the computational studies discussed in sections 5.2.2 and 5.2.3.
Table 3: Representative Crystallographic Data for a Bromo-dimethoxybenzaldehyde Isomer This interactive table contains data for the related compound 6-bromo-2,3-dimethoxybenzaldehyde.
| Parameter | Value (for 6-bromo-2,3-dimethoxybenzaldehyde) | Reference |
|---|---|---|
| Chemical Formula | C₉H₉BrO₃ | scielo.br |
| Crystal System | Monoclinic | scielo.br |
| Space Group | P2₁/c | scielo.br |
| a (Å) | 14.045(3) | scielo.br |
| b (Å) | 7.7011(15) | scielo.br |
| c (Å) | 9.0346(18) | scielo.br |
| β (°) | 106.13(3) | scielo.br |
| Volume (ų) | 938.1(3) | scielo.br |
Future Research Directions and Challenges in 2 Bromo 3,5 Dimethoxybenzaldehyde Chemistry
Development of Highly Regioselective and Efficient Synthetic Routes
Future research will likely focus on developing more controlled and selective methods. This could involve the use of novel directing groups or catalyst systems that can precisely orchestrate the position of bromination. One approach involves multi-step synthetic sequences starting from different precursors to control the substitution pattern. For instance, the synthesis of related isomers like 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) and 5-bromo-2,3-dimethoxybenzaldehyde (B184988) involves distinct pathways, highlighting the intricacies of achieving specific substitution patterns. scielo.br
The development of one-pot or tandem reactions, which minimize intermediate purification steps, is another promising avenue. liberty.edu Such strategies are not only more efficient in terms of time and resources but also contribute to reducing waste. liberty.edu The goal is to devise synthetic routes that are not only high-yielding but also scalable and economically viable.
Table 1: Comparison of Synthetic Approaches for Brominated Dimethoxybenzaldehydes
| Target Compound | Starting Material | Key Reagents/Method | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Bromo-3,5-dimethoxybenzaldehyde | 3,5-Dimethoxybenzaldehyde (B42067) | N-Bromosuccinimide (NBS) in DCM | 91-98% | chemicalbook.com |
| 6-Bromo-2,3-dimethoxybenzaldehyde | 2,3-Dimethoxybenzaldehyde | NBS in DMF | 60% | scielo.br |
| 5-Bromo-2,3-dimethoxybenzaldehyde | o-Vainillin | 1. Bromine in Acetic Acid 2. Methyl Iodide, K2CO3 | High (unspecified percentage for final step) | scielo.br |
| 2-Bromo-4,5-dimethoxybenzaldehyde (B182550) | Veratraldehyde | KBrO3 (in situ bromine source) | up to 82.03% | sunankalijaga.org |
Exploration of Novel Reactivity Patterns for Diversified Chemical Libraries
The functional groups present in this compound—the aldehyde, the bromine atom, and the methoxy (B1213986) groups—offer multiple handles for chemical modification. The exploration of novel reactivity patterns is crucial for leveraging this compound to generate diversified chemical libraries for applications in drug discovery and materials science. acs.orgnih.gov
Future research will likely focus on:
Cross-coupling reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of carbon-based substituents.
C-H functionalization: Modern synthetic methods are increasingly targeting the direct functionalization of C-H bonds. nih.gov For this compound, this could enable the introduction of new functional groups at the remaining aromatic positions, further increasing molecular complexity.
Tandem and Multicomponent Reactions: Designing reactions where the aldehyde group participates in a cascade of transformations with other reagents can lead to the rapid assembly of complex heterocyclic scaffolds. liberty.eduresearchgate.net One-pot, three-component reactions are particularly powerful for building molecular diversity. acs.org
The goal is to move beyond simple, one-step transformations and develop more sophisticated reaction sequences that can rapidly generate libraries of novel compounds with diverse structures and potential biological activities. nih.govacs.org
Integration of Advanced Computational Methods for Predictive Chemistry and Reaction Design
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. nih.gov For a molecule like this compound, computational methods can provide valuable insights that can guide experimental work.
Key areas for future integration include:
Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This can help in designing more selective synthetic reactions. For example, computational methods can predict the regiochemical outcome of electrophilic aromatic substitution reactions by analyzing calculated NMR shifts or HOMO orbitals. researchgate.netacs.org
Reaction Mechanism Elucidation: Computational studies can be used to map out the energy profiles of potential reaction pathways, helping to understand why certain reactions are favored over others and how to optimize reaction conditions. nih.gov
Virtual Screening of Derivatives: The properties of hypothetical derivatives of this compound can be calculated to predict their potential biological activity or material properties, helping to prioritize which compounds to synthesize. nih.govacs.org
By integrating computational and experimental approaches, researchers can accelerate the discovery of new reactions and molecules, saving time and resources.
Table 2: Applications of Computational Methods in Aromatic Chemistry
| Computational Technique | Application | Potential Impact on this compound Chemistry | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure, reaction barriers, and molecular orbitals. | Predicting sites of reactivity and understanding reaction mechanisms. | nih.govresearchgate.net |
| NMR Chemical Shift Prediction | Correlating calculated chemical shifts with electron density to predict regioselectivity of electrophilic substitution. | Guiding the design of selective bromination or other substitution reactions. | researchgate.netacs.org |
| Molecular Docking | Simulating the interaction of a molecule with a biological target (e.g., an enzyme). | Predicting the potential biological activity of derivatives for drug discovery. | nih.govnih.gov |
Focus on Sustainable and Environmentally Benign Chemical Processes for Industrial Relevance
As with all chemical manufacturing, there is a strong drive towards developing more sustainable and environmentally friendly processes for the synthesis of fine chemicals and pharmaceutical intermediates. reachemchemicals.comtandfonline.com This is a significant challenge and a key area for future research in the context of this compound, particularly for any potential industrial applications.
The principles of green chemistry provide a framework for this research: numberanalytics.comacs.org
Safer Solvents and Reagents: Future work will aim to replace hazardous solvents and reagents with greener alternatives. tandfonline.com This includes exploring reactions in water or using solvent-free conditions.
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. numberanalytics.com This includes both heterogeneous catalysts, which are easily separated from the reaction mixture, and biocatalysts (enzymes). acs.orgrsc.org Biocatalysis, in particular, offers the potential for highly selective reactions under mild conditions. acs.orgchemistryjournals.net
Atom Economy and Waste Reduction: Synthetic routes will be evaluated based on their atom economy—how many atoms from the reactants end up in the final product. acs.org Processes that minimize the generation of waste are highly desirable. nih.gov
The ultimate goal is to develop synthetic routes to this compound and its derivatives that are not only efficient and selective but also safe, sustainable, and economically viable on an industrial scale. numberanalytics.com
Q & A
Basic Question: What are the standard synthetic routes for preparing 2-Bromo-3,5-dimethoxybenzaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of 3,5-dimethoxybenzaldehyde using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment. Optimization includes:
- Temperature Control : Maintain 0–5°C to prevent over-bromination or side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .
- Catalysts : Lewis acids (e.g., FeCl₃) may accelerate regioselective bromination at the 2-position.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirm regiochemistry using NMR (¹H/¹³C) and mass spectrometry .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and aldehyde protons (δ ~10 ppm). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons.
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and isotopic pattern (Br signature).
- X-ray Crystallography : For unambiguous structural determination, single-crystal diffraction (e.g., SHELX software) resolves bond lengths and angles .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm).
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of volatile brominated byproducts.
- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Waste Disposal : Collect in halogenated waste containers for incineration .
Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SHELXL/SHELXS) provides atomic-level insights:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Apply SHELXL-97 for anisotropic displacement parameters and hydrogen bonding networks.
- Validation : Check R-factors (<5%) and electron density maps for disorder modeling.
This method confirmed the planar geometry of the benzaldehyde core and Br–O methoxy interactions in related compounds .
Advanced Question: How is this compound utilized as an intermediate in medicinal chemistry?
Methodological Answer:
The compound serves as a precursor in synthesizing antibiotics (e.g., Brodimoprim) and kinase inhibitors:
- Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups at the brominated position.
- Aldehyde Functionalization : Reductive amination converts the aldehyde to amines for bioactive molecule synthesis.
Pharmacological studies require in vitro assays (e.g., MIC testing for antimicrobial activity) and pharmacokinetic profiling (Caco-2 permeability) .
Advanced Question: What reaction mechanisms govern the bromination of 3,5-dimethoxybenzaldehyde?
Methodological Answer:
Bromination proceeds via electrophilic aromatic substitution (EAS):
- Electrophile Generation : Br₂ reacts with Lewis acids (e.g., FeBr₃) to form Br⁺.
- Regioselectivity : Methoxy groups direct Br⁺ to the electron-rich 2-position through resonance and inductive effects.
- Kinetic Control : Low temperatures favor mono-bromination; higher temperatures risk di-substitution.
Mechanistic studies using DFT calculations (Gaussian 09) support the observed regiochemistry .
Advanced Question: How do structural parameters of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Bond Lengths : The C-Br bond length (~1.90 Å) affects oxidative addition in Pd-catalyzed couplings.
- Steric Effects : Methoxy groups at 3,5-positions create a steric shield, favoring reactivity at the 2-position.
- Electronic Effects : Electron-withdrawing aldehyde enhances electrophilicity, facilitating nucleophilic attacks.
Single-crystal data (e.g., C=O bond length ~1.22 Å) and Hammett constants (σ⁺) correlate with reaction rates in Heck couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
